2-Amino-2-cyclohexylethan-1-ol hydrochloride CAS number and synonyms
2-Amino-2-cyclohexylethan-1-ol hydrochloride CAS number and synonyms
Core Identity, Synthesis, and Applications in Asymmetric Drug Discovery
Executive Summary
2-Amino-2-cyclohexylethan-1-ol hydrochloride (often referred to as Cyclohexylglycinol HCl ) is a critical chiral building block in modern medicinal chemistry. Structurally derived from the reduction of cyclohexylglycine or the hydrogenation of phenylglycinol, this compound serves as a robust scaffold for the synthesis of peptidomimetics, chiral auxiliaries, and bioactive pharmaceutical ingredients (APIs).
Its steric bulk, provided by the cyclohexyl group, combined with the vicinal amino-alcohol functionality, makes it an exceptional directing group for asymmetric induction. This guide details its physicochemical profile, validated synthetic protocols, and strategic applications in drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature and Identifiers
Precise identification is crucial due to the existence of enantiomers and related structural isomers (e.g., 2-aminocyclohexanol, which is a ring isomer).
| Parameter | Detail |
| Common Name | 2-Amino-2-cyclohexylethan-1-ol hydrochloride |
| Synonyms | Cyclohexylglycinol HCl; |
| IUPAC Name | 2-Amino-2-cyclohexylethan-1-ol hydrochloride |
| Molecular Formula | C |
| Molecular Weight | 179.69 g/mol (Salt); 143.23 g/mol (Free Base) |
| CAS Number (S-Isomer) | 845555-46-6 (Specific for HCl salt) |
| CAS Number (R-Isomer) | 85711-14-4 (Specific for HCl salt) |
| CAS Number (Unspecified) | 1354951-41-9 |
| SMILES (Free Base) | NC(CO)C1CCCCC1 |
Physical Properties[2][6]
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Appearance: White to off-white crystalline solid.
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Solubility: Highly soluble in water, methanol, and ethanol; sparingly soluble in non-polar solvents (hexane, diethyl ether).
-
Hygroscopicity: The hydrochloride salt is hygroscopic and should be stored under desiccant.
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Chirality: Available as (S)- and (R)-enantiomers.[2] The (S)-enantiomer is frequently derived from L-phenylglycine.
Synthetic Pathways & Production
The synthesis of 2-Amino-2-cyclohexylethan-1-ol hydrochloride typically follows two primary routes: the Reduction Route (from amino acids) or the Hydrogenation Route (from aromatic analogs).
Pathway Visualization
The following diagram illustrates the two primary manufacturing workflows.
Figure 1: Synthetic pathways for 2-Amino-2-cyclohexylethan-1-ol HCl. Route A (top) is common for industrial scale-up due to the availability of phenylglycinol.
Detailed Experimental Protocol
Protocol: Catalytic Hydrogenation of (S)-Phenylglycinol This method is preferred for maintaining optical purity while converting the aromatic ring to a cyclohexyl ring.
Reagents:
-
(S)-2-Amino-2-phenylethanol (Phenylglycinol)
-
Rhodium on Carbon (5% Rh/C) or Ruthenium oxide (RuO
) -
Hydrochloric acid (1M in MeOH or aqueous)
-
Methanol (Solvent)[3]
-
Hydrogen gas (H
)
Step-by-Step Methodology:
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Preparation: In a high-pressure autoclave vessel, dissolve (S)-phenylglycinol (10.0 g, 73 mmol) in Methanol (100 mL).
-
Acidification: Add concentrated HCl (1.1 equivalents) carefully to form the hydrochloride salt in situ. This prevents amine poisoning of the catalyst.
-
Catalyst Addition: Add 5% Rh/C (1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.
-
Hydrogenation: Seal the autoclave and purge with H
three times. Pressurize to 50–60 bar (approx. 700–800 psi) H . -
Reaction: Stir vigorously at 50–60°C for 12–24 hours. Monitor consumption of starting material via TLC or HPLC.
-
Work-up:
-
Cool the vessel and vent H
. -
Filter the mixture through a Celite pad to remove the catalyst (Caution: Pyrophoric catalyst).
-
Wash the filter cake with methanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain a white solid.
-
Purification: Recrystallize from Ethanol/Ether if necessary to remove any partially reduced byproducts.
Validation Check:
-
1H NMR (D
O): Look for the disappearance of aromatic protons (7.2–7.5 ppm) and the appearance of a multiplet cyclohexyl envelope (1.0–1.8 ppm). -
Optical Rotation: Compare
with literature values to ensure no racemization occurred during high-pressure heating.
Applications in Drug Discovery
Chiral Auxiliary in Asymmetric Synthesis
Cyclohexylglycinol is a steric heavyweight compared to its aromatic analog, phenylglycinol. The flexible yet bulky cyclohexyl ring provides superior facial selectivity in certain nucleophilic additions.
-
Meyers' Lactams: Used to synthesize chiral bicyclic lactams, which serve as precursors to quaternary carbon centers.
-
Imine Chemistry: Condensation with aldehydes yields chiral imines. Subsequent nucleophilic attack (e.g., Strecker reaction, Grignard addition) proceeds with high diastereoselectivity due to the shielding of one face by the cyclohexyl group.
Peptidomimetics & Scaffolds
In drug design, the cyclohexylglycine motif is often used as a hydrophobic, non-natural amino acid replacement for Leucine or Phenylalanine to increase metabolic stability and receptor binding affinity.
-
Protease Inhibitors: The amino-alcohol core mimics the transition state of peptide bond hydrolysis.
-
HCV NS3/4A Inhibitors: Cyclohexyl-derived moieties are frequent in macrocyclic inhibitors where hydrophobic packing is essential.
Application Workflow
The following diagram depicts the utility of the compound in generating chiral amines via diastereoselective addition.
Figure 2: General workflow for using Cyclohexylglycinol as a chiral auxiliary in asymmetric synthesis.
Safety & Handling (MSDS Summary)
As a hydrochloride salt of an aliphatic amine, standard laboratory safety protocols apply.
-
GHS Classification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid dust formation. The free base is corrosive; the HCl salt is an irritant.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic—keep tightly sealed.
References
-
Fluorochem. (S)-2-Amino-2-cyclohexylethan-1-ol hydrochloride Product Data. Retrieved from .
-
BLD Pharm. (R)-2-Amino-2-cyclohexylethanol hydrochloride Product Data. Retrieved from .
-
Inaba, T., et al. (1992). "An Efficient and Practical Synthesis of L-alpha-Amino Acids Using (R)-Phenylglycinol as a Chiral Auxiliary." Bulletin of the Chemical Society of Japan. Link.
-
PubChem. 2-amino-1-cyclohexylethanol Compound Summary. National Library of Medicine. Link.
-
Organic Syntheses. Reduction of Amino Acids to Amino Alcohols. (General Protocol Reference). Link.
